molecular formula C11H13NO4S B2635933 3-(1,1-Dioxidothiomorpholino)benzoic acid CAS No. 763073-96-7

3-(1,1-Dioxidothiomorpholino)benzoic acid

Cat. No.: B2635933
CAS No.: 763073-96-7
M. Wt: 255.29
InChI Key: QHYKHHRRGZXUKP-UHFFFAOYSA-N
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Description

3-(1,1-Dioxidothiomorpholino)benzoic acid is an organic compound with the molecular formula C11H13NO4S It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 1,1-dioxidothiomorpholino group

Scientific Research Applications

3-(1,1-Dioxidothiomorpholino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

While the specific mechanism of action for “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” is not explicitly mentioned in the literature, thiazinane derivatives have been shown to exhibit various biological activities . For instance, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to have anti-HIV activity .

Safety and Hazards

The safety information available for “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” indicates that it is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for research on “3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic Acid” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the biological activity of some thiazinane derivatives , there may be potential for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxidothiomorpholino)benzoic acid typically involves the reaction of benzoic acid derivatives with thiomorpholine dioxide. One common method includes the following steps:

    Starting Materials: Benzoic acid and thiomorpholine dioxide.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride can be used to facilitate the reaction.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxidothiomorpholino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-Dioxidothiomorpholino)benzoic acid
  • 2-(1,1-Dioxidothiomorpholino)benzoic acid
  • Benzoic acid derivatives with different substituents

Uniqueness

3-(1,1-Dioxidothiomorpholino)benzoic acid is unique due to the specific position of the 1,1-dioxidothiomorpholino group on the benzoic acid ring. This structural feature imparts distinct chemical and biological properties compared to other benzoic acid derivatives.

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(8-9)12-4-6-17(15,16)7-5-12/h1-3,8H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYKHHRRGZXUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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